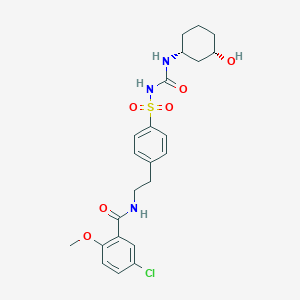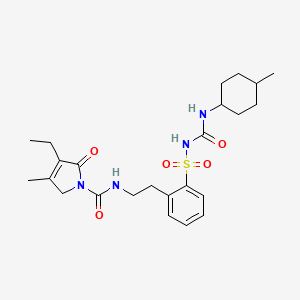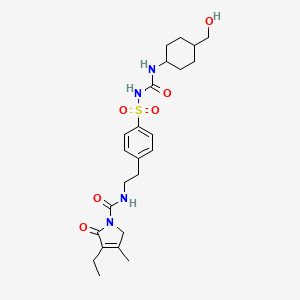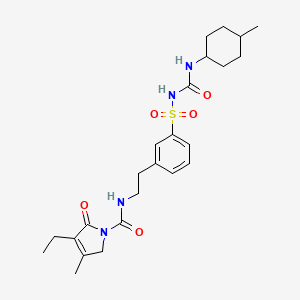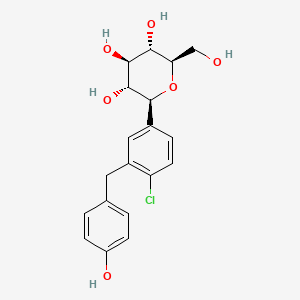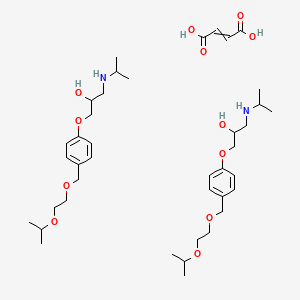
Bisoprolol fumarate (1:x)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A cardioselective beta-1 adrenergic blocker. It is effective in the management of HYPERTENSION and ANGINA PECTORIS.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Management
Chronic Heart Failure Treatment : Bisoprolol fumarate has shown significant efficacy in treating stable chronic heart failure (CHF). Key studies like CIBIS, CIBIS-II, and CIBIS-III have demonstrated its potential in reducing mortality and morbidity in CHF patients. These trials also highlighted its good tolerability in different patient populations, including the elderly (De Groote, Ennezat, & Mouquet, 2007).
Comparison with Other Beta-Blockers : A study comparing bisoprolol fumarate with carvedilol, another widely used beta-blocker, in Japanese patients with CHF, found bisoprolol to be equally effective and well-tolerated. This study provided valuable insights into its use in specific patient demographics (Hori, Nagai, Izumi, & Matsuzaki, 2014).
Drug Formulation and Analysis
Spectrophotometric Estimation : A spectrophotometric method was developed for estimating bisoprolol fumarate in tablet formulations, indicating a significant application in pharmaceutical analysis (Panainte et al., 2014).
Advanced Oxidation Process : Research into the oxidation of bisoprolol in heated persulfate/H2O systems revealed insights into its degradation in water, important for environmental and pharmaceutical waste management (Ghauch & Tuqan, 2012).
Formulation Development : Studies have focused on developing bisoprolol fumarate formulations like floating tablets for sustained drug release, showcasing its potential in controlled drug delivery systems (Ahmad et al., 2021).
In Vitro Dissolution : Research comparing in vitro dissolution of bisoprolol fumarate tablets across different brands has been conducted to assess bioequivalence, crucial for generic drug development (Al-Kubati, Al- Hariri, & Ibraheem, 2022).
Analytical Techniques
Voltammetric Determination : The use of differential pulse voltammetry at a single-wall carbon nanotubes modified glassy carbon electrode has been explored for the sensitive analysis of bisoprolol fumarate in pharmaceutical formulations and urine (Goyal, Tyagi, Bachheti, & Bishnoi, 2008).
Chromatographic Analysis : High-performance liquid chromatography (HPLC) has been employed for bisoprolol fumarate analysis, including the study of extraction conditions by organic solvents (Logoyda, 2018).
Eigenschaften
CAS-Nummer |
66722-45-0 |
|---|---|
Produktname |
Bisoprolol fumarate (1:x) |
Molekularformel |
C18H31NO4.xC4H4O4 |
Molekulargewicht |
325.448 (free base) |
Reinheit |
95% |
Synonyme |
2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



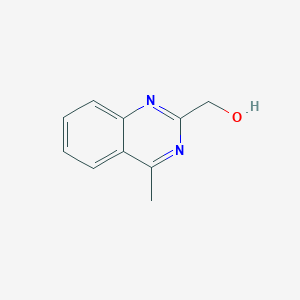
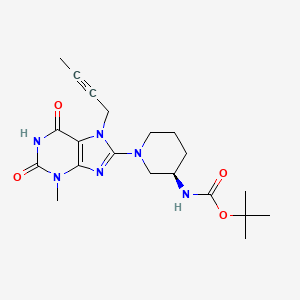
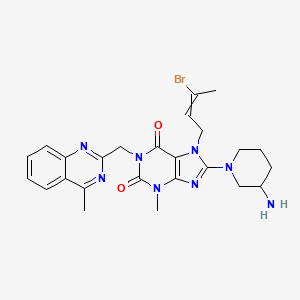

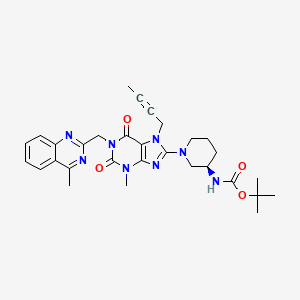
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
